molecular formula C10H7NO4 B2735884 Methyl 2,3-dioxoindoline-4-carboxylate CAS No. 153072-43-6

Methyl 2,3-dioxoindoline-4-carboxylate

Cat. No.: B2735884
CAS No.: 153072-43-6
M. Wt: 205.169
InChI Key: DKKOUROAVJVZRT-UHFFFAOYSA-N
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Description

Methyl 2,3-dioxoindoline-4-carboxylate is a chemical compound with the molecular formula C10H7NO4 It is a derivative of indoline, a bicyclic structure consisting of a benzene ring fused to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2,3-dioxoindoline-4-carboxylate can be synthesized through several methods. One common approach involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde in the presence of tetrabutylammonium iodide and potassium carbonate in toluene . This reaction yields 2-(2-nitrophenyl)acrylate, which can be further processed to obtain the desired compound.

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy is common to monitor the reaction progress and confirm the structure of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3-dioxoindoline-4-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

Methyl 2,3-dioxoindoline-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2,3-dioxoindoline-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

  • Indole-3-carboxylic acid
  • Indole-2-carboxylic acid
  • Indole-3-acetic acid
  • Indole-3-butyric acid

Uniqueness

Methyl 2,3-dioxoindoline-4-carboxylate is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its versatility makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

methyl 2,3-dioxo-1H-indole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO4/c1-15-10(14)5-3-2-4-6-7(5)8(12)9(13)11-6/h2-4H,1H3,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKKOUROAVJVZRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=CC=C1)NC(=O)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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